tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound features a bromomethyl group, a trifluoromethyl group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step often involves esterification to introduce the tert-butyl ester group. The reaction conditions may vary, but they generally require the use of strong acids or bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The bromomethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid derivative, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .
Scientific Research Applications
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can then interact with biological molecules, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar in structure but lacks the trifluoromethyl group.
tert-Butyl bromoacetate: Contains a bromoacetate group but lacks the isoquinoline core.
Uniqueness
The presence of both bromomethyl and trifluoromethyl groups in 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester makes it unique. These functional groups provide the compound with distinct reactivity and potential for various applications that similar compounds may not offer .
Properties
Molecular Formula |
C16H19BrF3NO2 |
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Molecular Weight |
394.23 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21-5-4-11-6-10(8-17)7-13(12(11)9-21)16(18,19)20/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
SPVVFAALZCBKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)C(F)(F)F |
Origin of Product |
United States |
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